tert-butyl 4-sulfanylazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-sulfanylazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The tert-butyl group attached to the nitrogen atom provides steric hindrance, making the compound more stable and less reactive under certain conditions. The sulfanyl group (–SH) attached to the azepane ring introduces unique chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-sulfanylazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the azepane ring.
Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Deprotected Azepane: Formed through reduction reactions.
Substituted Azepanes: Formed through substitution reactions.
Scientific Research Applications
Chemistry
Tert-butyl 4-sulfanylazepane-1-carboxylate is used as a building block in organic synthesis
Biology
In biological research, this compound can be used to study the effects of sulfanyl groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
The compound’s stability and reactivity make it a candidate for drug development. It can be used to design molecules with specific pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-sulfanylazepane-1-carboxylate involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(methylsulfonyl)azepane-1-carboxylate
- Tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate
Uniqueness
Tert-butyl 4-sulfanylazepane-1-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties. Compared to similar compounds with sulfonyl groups, the sulfanyl group is more reactive and can participate in a wider range of chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
610286-00-5 |
---|---|
Molecular Formula |
C11H21NO2S |
Molecular Weight |
231.4 |
Purity |
95 |
Origin of Product |
United States |
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